molecular formula C22H24N6O3S B11199435 N-cyclopropyl-1-{7-oxo-6-[2-oxo-2-(phenylamino)ethyl]-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide

N-cyclopropyl-1-{7-oxo-6-[2-oxo-2-(phenylamino)ethyl]-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide

Cat. No.: B11199435
M. Wt: 452.5 g/mol
InChI Key: RVBXLXYFVRMAKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOPROPYL-1-{7-OXO-6-[(PHENYLCARBAMOYL)METHYL]-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a cyclopropyl group, a thiazolopyrimidine core, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-1-{7-OXO-6-[(PHENYLCARBAMOYL)METHYL]-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe cyclopropyl group is often introduced through cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbinol .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry. These methods ensure high yield and purity of the final product, making it suitable for further research and development.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-1-{7-OXO-6-[(PHENYLCARBAMOYL)METHYL]-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiazolopyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-CYCLOPROPYL-1-{7-OXO-6-[(PHENYLCARBAMOYL)METHYL]-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-1-{7-OXO-6-[(PHENYLCARBAMOYL)METHYL]-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOPROPYL-1-{7-OXO-6-[(PHENYLCARBAMOYL)METHYL]-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for selective enzyme inhibition. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H24N6O3S

Molecular Weight

452.5 g/mol

IUPAC Name

1-[6-(2-anilino-2-oxoethyl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-cyclopropylpiperidine-4-carboxamide

InChI

InChI=1S/C22H24N6O3S/c29-17(24-15-4-2-1-3-5-15)12-28-13-23-19-18(21(28)31)32-22(26-19)27-10-8-14(9-11-27)20(30)25-16-6-7-16/h1-5,13-14,16H,6-12H2,(H,24,29)(H,25,30)

InChI Key

RVBXLXYFVRMAKG-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)C3=NC4=C(S3)C(=O)N(C=N4)CC(=O)NC5=CC=CC=C5

Origin of Product

United States

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